molecular formula C7H9ClN4 B1435099 N-(azetidin-3-yl)-3-chloropyrazin-2-amine CAS No. 2091550-19-3

N-(azetidin-3-yl)-3-chloropyrazin-2-amine

Cat. No.: B1435099
CAS No.: 2091550-19-3
M. Wt: 184.62 g/mol
InChI Key: DBWBVWRURTXVIH-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-3-chloropyrazin-2-amine is a heterocyclic compound that features both azetidine and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the pyrazine ring, a six-membered nitrogen-containing aromatic ring, imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-3-chloropyrazin-2-amine typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method involves the use of N-Boc-azetidin-3-one as a starting material. This compound undergoes a Horner–Wadsworth–Emmons reaction to form N-Boc-azetidin-3-ylidene, which is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-3-chloropyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-(azetidin-3-yl)-3-hydroxypyrazin-2-amine.

    Reduction: Formation of N-(azetidin-3-yl)-3-aminopyrazin-2-amine.

    Substitution: Formation of N-(azetidin-3-yl)-3-substituted pyrazin-2-amine derivatives.

Scientific Research Applications

N-(azetidin-3-yl)-3-chloropyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-(azetidin-3-yl)methanesulfonamide hydrochloride
  • Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

Uniqueness

N-(azetidin-3-yl)-3-chloropyrazin-2-amine is unique due to the combination of the azetidine and pyrazine rings, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(azetidin-3-yl)-3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c8-6-7(11-2-1-10-6)12-5-3-9-4-5/h1-2,5,9H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWBVWRURTXVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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